![molecular formula C8H12N2 B117888 N-methyl-1-pyridin-4-ylethanamine CAS No. 158958-52-2](/img/structure/B117888.png)
N-methyl-1-pyridin-4-ylethanamine
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Description
“N-methyl-1-pyridin-4-ylethanamine” is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol . The IUPAC name for this compound is N-methyl-1-pyridin-4-ylethanamine .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-pyridin-4-ylethanamine” can be represented by the canonical SMILES string CC(C1=CC=NC=C1)NC
. This compound has a complexity of 87.3 .
Physical And Chemical Properties Analysis
“N-methyl-1-pyridin-4-ylethanamine” has a XLogP3-AA value of 0.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 136.100048391 g/mol . The topological polar surface area is 24.9 Ų .
Scientific Research Applications
Anticonvulsant Potential
Research has indicated that Schiff bases of 3-aminomethyl pyridine, including compounds related to N-methyl-1-pyridin-4-ylethanamine, exhibit potential as anticonvulsant agents. A study by Pandey and Srivastava (2011) synthesized a series of these bases and found several compounds that provided seizure protection in various models. This research suggests a potential application of N-methyl-1-pyridin-4-ylethanamine derivatives in treating convulsive disorders (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes of pyridoxal Schiff bases, chemically related to N-methyl-1-pyridin-4-ylethanamine, have been investigated for their photocytotoxic properties in cancer cells. Basu et al. (2015) studied these complexes and observed remarkable photocytotoxicity with selective cellular uptake. This suggests potential applications in targeted cancer therapy using light-activated compounds (Basu et al., 2015).
Electro-Optic Materials
A study by Facchetti et al. (2003) explored the use of pyrrole-based donor-acceptor chromophores, including derivatives of N-methyl-1-pyridin-4-ylethanamine, for electro-optic applications. The synthesis of these chromophores and their layer-by-layer self-assembly into nonlinear optical/electro-optic multilayers demonstrates their potential in the development of advanced electro-optic materials (Facchetti et al., 2003).
Corrosion Inhibition
Research has also shown the efficacy of Schiff bases, related to N-methyl-1-pyridin-4-ylethanamine, as corrosion inhibitors. Murmu et al. (2019) synthesized Schiff bases and found them effective in inhibiting corrosion on mild steel in acidic medium. This suggests potential industrial applications in corrosion protection (Murmu et al., 2019).
Solar Cell Enhancement
Compounds related to N-methyl-1-pyridin-4-ylethanamine have been used to enhance the performance of dye-sensitized solar cells (DSSCs). Wei et al. (2015) synthesized pyridine-anchor co-adsorbents that improved the efficiency of DSSCs, suggesting a role for such compounds in the development of more efficient solar energy technologies (Wei et al., 2015).
properties
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIKHERDKLRMFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588321 |
Source
|
Record name | N-Methyl-1-(pyridin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-pyridin-4-ylethanamine | |
CAS RN |
158958-52-2 |
Source
|
Record name | N-Methyl-1-(pyridin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[1-(pyridin-4-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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